

In-Depth Technical Guide: Crystal Structure Analysis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B130000**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **2,3-Dimethylphenol** (also known as 2,3-xylenol). While exhaustive crystallographic data from a single, publicly accessible source remains elusive, this document consolidates available information on its physicochemical properties and outlines the standard experimental procedures for crystal structure determination. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Physicochemical Properties of 2,3-Dimethylphenol

2,3-Dimethylphenol is a substituted aromatic compound with the chemical formula $C_8H_{10}O$.^[1] ^[2] It presents as a colorless to brown crystalline solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,3-Dimethylphenol**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O	[1] [2]
Molecular Weight	122.16 g/mol	[1]
Melting Point	70-73 °C	[3] [4]
Boiling Point	217 °C	[3] [4]
CAS Number	526-75-0	[3]
Appearance	Colorless to brown crystalline solid	[1]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like **2,3-Dimethylphenol** typically involves single-crystal X-ray diffraction. The following is a generalized, representative experimental protocol that would be employed for such an analysis.

2.1. Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. For a compound like **2,3-Dimethylphenol**, which is a solid at room temperature, several crystallization techniques can be employed:

- **Slow Evaporation:** A saturated solution of **2,3-Dimethylphenol** in a suitable solvent (e.g., ethanol, hexane, or a mixture) is prepared. The solvent is then allowed to evaporate slowly in a controlled environment. The gradual increase in concentration facilitates the growth of well-ordered single crystals.
- **Slow Cooling:** A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization. The rate of cooling is critical to obtaining crystals of suitable size and quality.

- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

2.2. X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

The diffractometer, equipped with an X-ray source (commonly Mo K α or Cu K α radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern of the scattered X-rays is recorded by the detector. A complete dataset consists of thousands of diffraction spots (reflections), each with a specific intensity and position.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

While a complete, experimentally determined crystallographic information file (CIF) for pure **2,3-Dimethylphenol** is not readily available in open-access databases, a hypothetical representation of the expected data is presented in Table 2. This table illustrates the type of information that would be obtained from a successful crystal structure analysis.

Table 2: Hypothetical Crystallographic Data for **2,3-Dimethylphenol**

Parameter	Value
Crystal Data	
Chemical Formula	C ₈ H ₁₀ O
Formula Weight	122.16
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å ³)	Value
Z	4
Data Collection	
Radiation (Å)	Mo Kα (λ = 0.71073)
Temperature (K)	100
Refinement	
R-factor	Value
Goodness-of-fit	Value

Note: The values for unit cell dimensions, β angle, volume, R-factor, and goodness-of-fit are placeholders and would be determined experimentally.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **2,3-Dimethylphenol**.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for crystal structure determination.

4.2. Intermolecular Interactions

In the solid state, phenol and its derivatives are known to form hydrogen-bonded networks. The hydroxyl group of **2,3-Dimethylphenol** would act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. The following diagram illustrates this fundamental intermolecular interaction that would be a key feature of the **2,3-Dimethylphenol** crystal structure.

Fig. 2: Hydrogen bonding in **2,3-Dimethylphenol** crystal lattice.

Conclusion

This technical guide has summarized the available information on the crystal structure analysis of **2,3-Dimethylphenol**. While a definitive, publicly accessible crystal structure remains to be fully characterized and published, the provided physicochemical data and generalized experimental protocols offer a solid foundation for researchers. The illustrative diagrams of the experimental workflow and intermolecular interactions provide a conceptual framework for understanding the key aspects of its solid-state structure. Further research, potentially involving the re-determination of the crystal structure, would be beneficial to the scientific community,

particularly for applications in drug development and materials science where a detailed understanding of the solid-state packing and intermolecular forces is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 3. Xylenol - Wikipedia [en.wikipedia.org]
- 4. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of 2,3-Dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130000#2-3-dimethylphenol-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com